molecular formula C17H16N2OS B2930992 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 912769-89-2

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No.: B2930992
CAS No.: 912769-89-2
M. Wt: 296.39
InChI Key: IMDZOPBKAFGTLE-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is a synthetic small molecule belonging to the benzothiazole chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a benzothiazole core system substituted with methyl groups at the 5 and 7 positions, linked via an amide bond to a 2-methylbenzoyl group. While specific biological data for this exact compound is limited in the public domain, the structural motif of 2-aminobenzothiazole and its derivatives is extensively documented in scientific literature for a diverse range of potential biological activities . Benzothiazole derivatives have been widely investigated as promising scaffolds in oncology research, demonstrating antitumor properties in various in vitro models . The structure-activity relationship (SAR) studies indicate that substitutions at the 2-position of the benzothiazole ring, particularly with aromatic and heteroaromatic groups, are critical for optimizing potency and efficacy . Furthermore, research into analogous benzothiazole compounds has revealed potent antibacterial activities, with mechanisms of action that may include inhibition of key bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . The compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-8-12(3)15-14(9-10)18-17(21-15)19-16(20)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDZOPBKAFGTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl groups attached to the benzothiazole ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.

    Reduction: The compound can also undergo reduction reactions, especially at the carbonyl group of the benzamide moiety. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzothiazole ring. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery and development.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer. Its pharmacological properties are being investigated to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole-Benzamide Scaffolds

The following compounds share the benzothiazole-benzamide framework but differ in substituents, leading to distinct physicochemical and biological profiles:

Compound Name Substituents (Benzothiazole/Benzamide) Key Properties/Activities References
N-(1,3-Benzothiazol-2-yl)benzamide No substituents • Single-crystal XRD: a = 5.9479 Å, b = 16.8568 Å
• Potential nonlinear optical (NLO) properties
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide 2-Fluoro on benzamide • XRD: a = 5.2216 Å, b = 20.2593 Å
• Enhanced thermal stability vs. non-fluorinated analog
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl on thiazole; 2,4-F on benzamide • Inhibits PFOR enzyme in anaerobic organisms
• Intermolecular H-bonding stabilizes crystal packing
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃ on benzothiazole; trimethoxy on acetamide • High CK-1δ inhibitory activity (pIC₅₀ = 7.8)
• GlideXP score: -3.78 kcal/mol
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl on amide • N,O-bidentate directing group for metal-catalyzed C–H functionalization

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., ) increase electronegativity, enhancing dipole interactions and crystal packing stability.
  • Bioactivity Correlations : Trifluoromethyl and trimethoxy groups in contribute to high kinase inhibition, suggesting that similar electron-deficient groups in the target compound may enhance target affinity.
Crystallographic and Structural Comparisons
  • Lattice Parameters: The non-methylated benzothiazole-benzamide analog (a = 5.9479 Å, b = 16.8568 Å ) has a smaller unit cell volume than fluorinated derivatives (e.g., 1195.61 ų for 2-BTFBA ), indicating that substituents like fluorine increase molecular packing efficiency.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS Number: 912769-89-2) is a synthetic compound belonging to the benzothiazole derivative class. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry, due to its promising effects against different biological targets. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, alongside its mechanisms of action and relevant case studies.

  • Molecular Formula : C17H16N2OS
  • Molecular Weight : 296.3867 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity involved in cell proliferation and other metabolic pathways. For instance, it has been shown to modulate the activity of certain kinases and phosphatases that play critical roles in cancer cell signaling pathways.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Antifungal Activity

The compound also shows antifungal activity against several pathogenic fungi. Studies have indicated that it can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

3. Anticancer Properties

This compound has been investigated for its anticancer potential. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits tumor growth in xenograft models.

Case Study: Breast Cancer Cell Line MCF-7
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide, and how are reaction conditions optimized to improve yield?

The compound is typically synthesized via condensation reactions between 5,7-dimethyl-1,3-benzothiazol-2-amine and 2-methylbenzoyl chloride. Key optimization strategies include solvent selection (e.g., pyridine as both solvent and acid scavenger), controlled stoichiometry, and catalyst use (e.g., triethylamine). Post-synthetic purification involves recrystallization from methanol or column chromatography to achieve >95% purity. Structural validation is performed using NMR, IR, and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on benzothiazole and benzamide rings) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) that stabilize the crystal lattice .
  • IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, benzothiazole C–N vibrations) .

Q. How does the electronic nature of substituents on the benzothiazole ring influence the compound’s solubility and stability?

Methyl groups at the 5- and 7-positions enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests at 40°C/75% RH) are critical for assessing shelf life .

Advanced Research Questions

Q. What computational approaches (e.g., molecular docking) predict the binding affinity of this compound to enzymatic targets like pyruvate:ferredoxin oxidoreductase (PFOR)?

Docking studies using software like AutoDock Vina or Schrödinger Suite suggest that the benzamide moiety interacts with PFOR’s active site via hydrogen bonding (amide N–H to Asp/Glu residues), while the benzothiazole ring engages in π-π stacking with aromatic side chains. Binding poses are validated using RMSD calculations (<2.0 Å) and compared to co-crystallized ligands (e.g., nitazoxanide) .

Q. How do structural modifications (e.g., halogenation or nitro-group incorporation) alter the compound’s antimicrobial efficacy?

Comparative SAR studies reveal that electron-withdrawing groups (e.g., –NO2 at the benzamide para-position) enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) by increasing electrophilicity and target engagement. However, these modifications may reduce selectivity, necessitating cytotoxicity assays on mammalian cell lines (e.g., HEK-293) .

Q. What contradictions exist in reported biological data, and how can they be resolved through experimental design?

Discrepancies in anti-inflammatory vs. antioxidant activity across studies may arise from assay variability (e.g., DPPH vs. ABTS radical scavenging). Standardized protocols (IC50 determination under identical conditions) and orthogonal assays (e.g., COX-2 inhibition for anti-inflammatory activity) are recommended to reconcile results .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability, CYP450 inhibition) be evaluated to prioritize derivatives for in vivo studies?

  • Microsomal stability assays : Incubate with liver microsomes to measure half-life (t1/2) and intrinsic clearance.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms. High metabolic stability (t1/2 > 60 min) and low CYP inhibition (IC50 > 10 µM) are desirable .

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